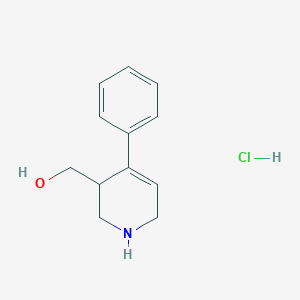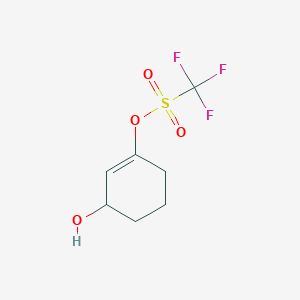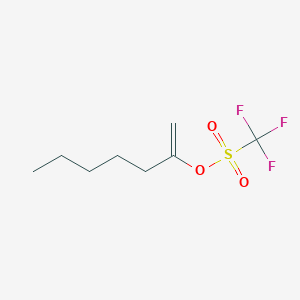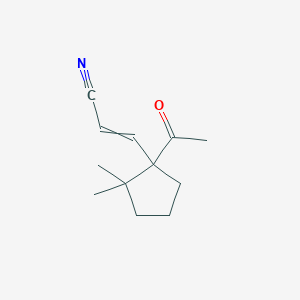
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine and is known for its neurotoxic properties, making it a valuable tool in neurological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride typically involves the reduction of 4-phenyl-1,2,3,6-tetrahydropyridine using appropriate reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
The compound exerts its effects primarily by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This results in the formation of free radicals and subsequent neuronal damage, particularly in dopaminergic neurons. The molecular targets include mitochondrial proteins and pathways involved in apoptosis and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which is responsible for its neurotoxic effects.
Uniqueness
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is unique due to its specific structural features that allow it to be metabolized into active neurotoxic compounds. Its ability to induce Parkinsonian symptoms in animal models makes it a valuable tool for studying the disease and testing potential treatments .
Propriétés
Numéro CAS |
95835-86-2 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
(4-phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10;/h1-6,11,13-14H,7-9H2;1H |
Clé InChI |
KRECAKAINPRPHP-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C(CN1)CO)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)


![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
![2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid](/img/structure/B14335297.png)


![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)

![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)

